Ethyl {3-[(acridin-9-yl)amino]-4-methylphenyl}carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl {3-[(acridin-9-yl)amino]-4-methylphenyl}carbamate is a compound that belongs to the class of acridine derivatives. Acridine derivatives are known for their broad spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties
Vorbereitungsmethoden
The synthesis of Ethyl {3-[(acridin-9-yl)amino]-4-methylphenyl}carbamate typically involves the following steps:
Starting Materials: The synthesis begins with 2-bromobenzoic acid and different anilines.
Ullmann Condensation: The 2-bromobenzoic acid undergoes Ullmann condensation with anilines to form 2-arylamino benzoic acids.
Cyclization: The 2-arylamino benzoic acids are then cyclized using polyphosphoric acid (PPA) to yield acridone derivatives.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Analyse Chemischer Reaktionen
Ethyl {3-[(acridin-9-yl)amino]-4-methylphenyl}carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl carbamate group can be replaced with other nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Ethyl {3-[(acridin-9-yl)amino]-4-methylphenyl}carbamate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other acridine derivatives.
Wirkmechanismus
The mechanism of action of Ethyl {3-[(acridin-9-yl)amino]-4-methylphenyl}carbamate involves its interaction with DNA. The compound acts as a DNA intercalator, inserting itself between DNA base pairs. This intercalation disrupts the normal function of DNA, inhibiting processes such as replication and transcription . Additionally, the compound can inhibit enzymes like topoisomerase, further contributing to its biological effects .
Vergleich Mit ähnlichen Verbindungen
Ethyl {3-[(acridin-9-yl)amino]-4-methylphenyl}carbamate can be compared with other acridine derivatives such as:
9-Aminoacridine: Known for its anticancer properties and ability to cross the blood-brain barrier.
Amsacrine: An anticancer agent that also acts as a DNA intercalator.
Triazoloacridone: Another acridine derivative with potent anticancer activity.
What sets this compound apart is its unique structure, which allows for specific interactions with DNA and enzymes, leading to its diverse biological activities.
Eigenschaften
CAS-Nummer |
655238-67-8 |
---|---|
Molekularformel |
C23H21N3O2 |
Molekulargewicht |
371.4 g/mol |
IUPAC-Name |
ethyl N-[3-(acridin-9-ylamino)-4-methylphenyl]carbamate |
InChI |
InChI=1S/C23H21N3O2/c1-3-28-23(27)24-16-13-12-15(2)21(14-16)26-22-17-8-4-6-10-19(17)25-20-11-7-5-9-18(20)22/h4-14H,3H2,1-2H3,(H,24,27)(H,25,26) |
InChI-Schlüssel |
PTCSDKVMSRLMLD-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)NC1=CC(=C(C=C1)C)NC2=C3C=CC=CC3=NC4=CC=CC=C42 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.